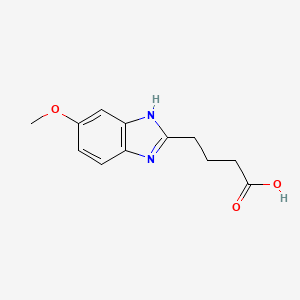
4-(5-メトキシ-1H-ベンゾイミダゾール-2-イル)ブタン酸
説明
4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a biochemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . This compound is part of the benzimidazole family, which is known for its diverse pharmacological properties and applications in various fields such as chemistry, biology, and medicine .
科学的研究の応用
4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid has several scientific research applications:
作用機序
Target of Action
Benzimidazole derivatives have been known to exhibit potent antibacterial activities , suggesting that this compound may also target bacterial cells.
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, including disruption of bacterial cell wall synthesis .
Result of Action
Benzimidazole derivatives have been reported to exhibit antibacterial activities , suggesting that this compound may also have similar effects.
準備方法
The synthesis of 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Industrial production methods may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
生物活性
4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 884070-63-7
Benzimidazole derivatives are known to exhibit their biological effects through various mechanisms:
-
Antimicrobial Activity :
- These compounds often disrupt bacterial cell wall synthesis, leading to cell death. The presence of the methoxy group in 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid may enhance its interaction with bacterial targets.
- Anticancer Activity :
-
Antiparasitic Activity :
- Research indicates that benzimidazole derivatives can inhibit the growth of various parasites, potentially through mechanisms similar to their antibacterial action.
Antimicrobial Properties
Research has demonstrated that 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains have been reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Escherichia coli | 15 - 30 |
| Bacillus subtilis | 10 - 20 |
These results indicate that the compound has comparable efficacy to established antibiotics like nitrofurantoin .
Anticancer Effects
In vitro studies have shown that 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid can inhibit the proliferation of cancer cell lines, such as HepG2 (human liver cancer cells), with IC50 values ranging from 2.2 to 5.3 μM depending on the specific derivative tested. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and changes in gene expression associated with programmed cell death .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties against protozoan parasites. In vitro studies revealed a dose-dependent inhibition of growth in epimastigote forms of Trypanosoma cruzi, with significant reductions in parasite numbers observed at concentrations as low as 25 μg/mL .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study conducted by Ochal et al. highlighted the effectiveness of various benzimidazole derivatives, including 4-(5-Methoxy-1H-benzimidazol-2-YL)butanoic acid, against clinical strains of bacteria resistant to conventional treatments . -
Cancer Cell Line Studies :
Research published in MDPI examined the cytotoxic effects of benzimidazole derivatives on K562 (chronic myeloid leukemia) cell lines, demonstrating that these compounds could overcome imatinib resistance by inducing apoptosis through caspase activation . -
Antiparasitic Activity :
Another study focused on the antiparasitic effects of benzimidazole derivatives against Trypanosoma species, showing a marked decrease in parasite viability at specific concentrations, indicating potential therapeutic applications in treating parasitic infections .
特性
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARADTVSJJIALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















